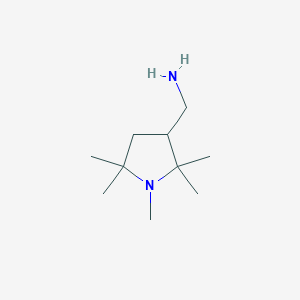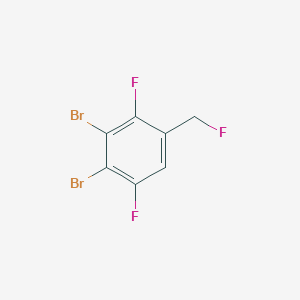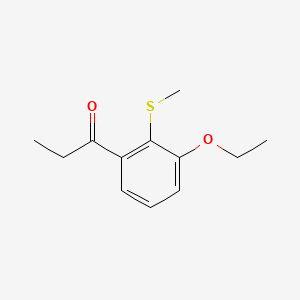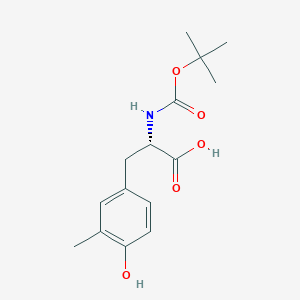
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxy group on the aromatic ring, and a methyl group at the meta position relative to the hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material, (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of a catalyst like sulfuric acid.
Amidation: The carboxylic acid group can react with amines to form amides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Trifluoroacetic acid: Used for deprotection of the Boc group.
Sulfuric acid: Used as a catalyst for esterification reactions.
N,N’-dicyclohexylcarbodiimide: Used as a coupling agent for amidation reactions.
Major Products Formed
Free amino acid: Formed after deprotection of the Boc group.
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Scientific Research Applications
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Bioconjugation: It is used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Mechanism of Action
The mechanism of action of (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Boc-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group on the aromatic ring.
(S)-2-Boc-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid: Has the hydroxy and methyl groups in different positions on the aromatic ring.
Uniqueness
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-10(5-6-12(9)17)8-11(13(18)19)16-14(20)21-15(2,3)4/h5-7,11,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
DAAOQJIXZNKBDE-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


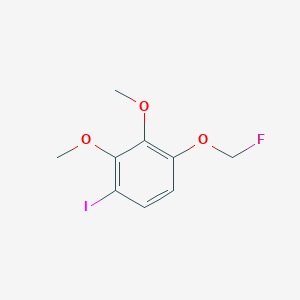


![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)
![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)

![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)
